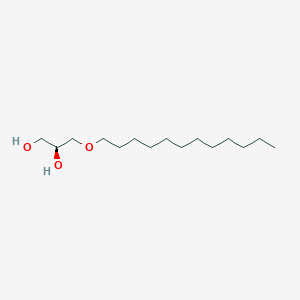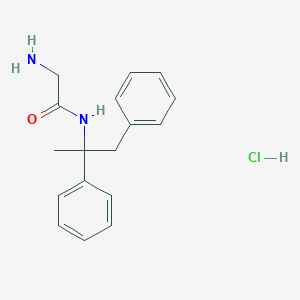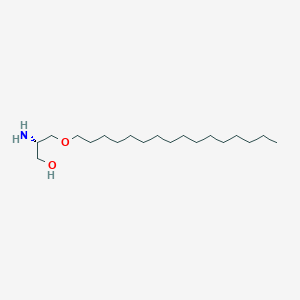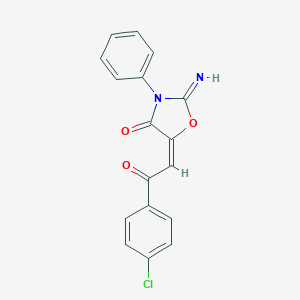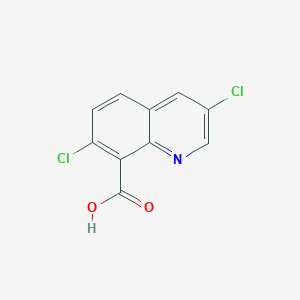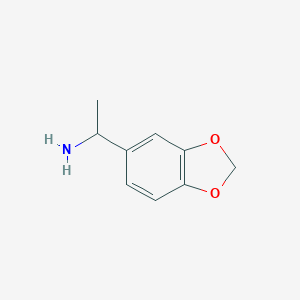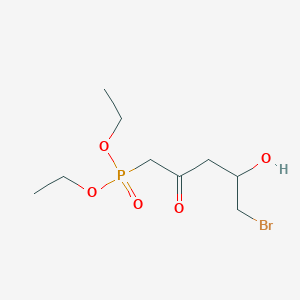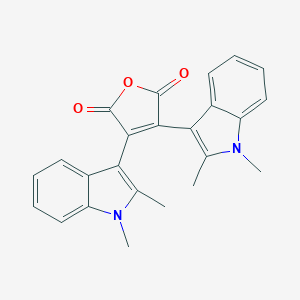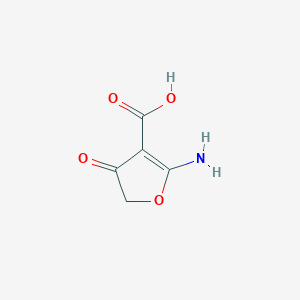![molecular formula C9H13NO5 B055435 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid CAS No. 86023-17-8](/img/structure/B55435.png)
2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclopentane derivatives, including compounds similar to 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid, involves complex reactions. For example, acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids were prepared by allylation, protection of the carbonyl groups, and oxidation of the alkene moiety. This method showcases the intricate steps required for the synthesis of cyclopentane derivatives, highlighting the challenges and considerations in synthesizing such compounds (Juma et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid has been a subject of study, revealing intricate details about their configuration and interactions. For instance, the molecular inclusion in functionalized macrocycles showed how acetic acid clathrates can form hydrogen-bonded ring complexes, indicating the complex interactions and the structural configuration of such compounds (Rizzoli et al., 1982).
Chemical Reactions and Properties
Chemical reactions involving cyclopentane derivatives can be complex and diverse. The Beckmann rearrangement of methyl 6-oximino4,5-dihydro-6H-cyclopenta[b]thiophen-4-acetate, for example, is an interesting route to synthesizing related compounds, showcasing the chemical reactivity and potential transformations of cyclopentane derivatives (Jilale et al., 1993).
Physical Properties Analysis
The physical properties of compounds like 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid can be deduced from studies on similar substances. For example, high-resolution microwave spectroscopic studies of acetic acid hydrates provide insights into the physical characteristics and interactions of molecules, offering a glimpse into the behaviors and properties that could be expected from cyclopentane derivatives (Ouyang & Howard, 2009).
Chemical Properties Analysis
The chemical properties of cyclopentane derivatives, including reactivity and stability, can be complex. Reactions of 2-[(organylthio)methyl]oxiranes with acetic anhydride, for instance, result in mixtures of various compounds, illustrating the reactive nature and potential for diverse chemical transformations in compounds related to 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid (Kalugin & Litvinov, 1991).
Propiedades
IUPAC Name |
2-[3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-5-2-8(11)6(3-9(12)13)7(5)4-10(14)15/h5-7H,2-4H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCIKCQPODDZAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C1C[N+](=O)[O-])CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392023 |
Source


|
| Record name | [3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid | |
CAS RN |
86023-17-8 |
Source


|
| Record name | [3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-(1α ,2β ,3α )-(+)-3-Methyl-2-nitromethyl-5-oxocyclopentaneacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile](/img/structure/B55356.png)
